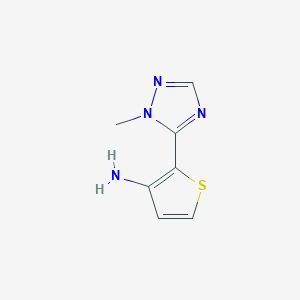![molecular formula C9H20N2O B15325135 Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2O It features a seven-membered oxazepane ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl[2-(1,4-oxazepan-2-yl)methyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)propyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)butyl]amine
Comparison: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is unique due to its specific ethyl linkage to the oxazepane ring, which may confer distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C9H20N2O |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
XTVQLFFTMWZXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1CNCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
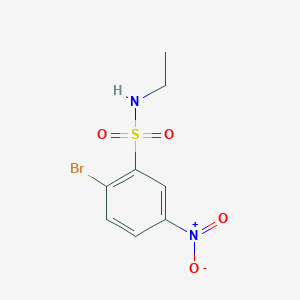
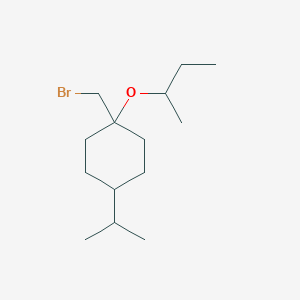

![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
aminehydrochloride](/img/structure/B15325104.png)
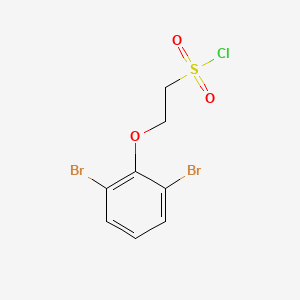
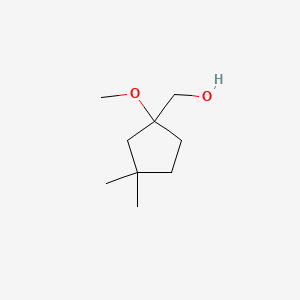
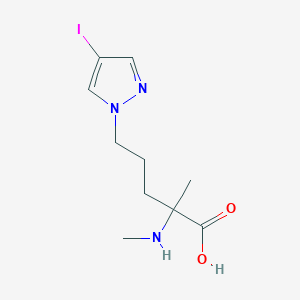
![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
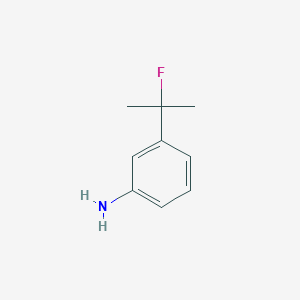

![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)
